molecular formula C9H14N5Na2O4P B1667991 disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate CAS No. 52658-53-4

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate

Katalognummer: B1667991
CAS-Nummer: 52658-53-4
Molekulargewicht: 333.19 g/mol
InChI-Schlüssel: HFSIAOCWRILWLY-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benfosformin (C₉H₁₄N₅O₃P) is a phosphorylated biguanide derivative initially investigated in the 1970s for its hypoglycemic and antidiabetic properties . Its chemical structure includes a benzyl group and a phosphate moiety attached to the biguanide core, distinguishing it from other biguanides like metformin . However, it was never approved for clinical use, likely due to safety concerns, including a heightened risk of lactic acidosis . Currently, it is classified as a research-only compound, available through custom synthesis for preclinical studies .

Eigenschaften

CAS-Nummer

52658-53-4

Molekularformel

C9H14N5Na2O4P

Molekulargewicht

333.19 g/mol

IUPAC-Name

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate

InChI

InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2

InChI-Schlüssel

HFSIAOCWRILWLY-UHFFFAOYSA-L

Isomerische SMILES

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+]

Kanonische SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+]

Aussehen

Solid powder

Andere CAS-Nummern

52658-53-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

enphosformine
benphosformine, disodium salt, monohydrate
JAV 852
N-1-phosphoryl-N-5-benzylbiguanide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benfosformin beinhaltet die Reaktion von Biguanid mit phosphorylierenden Reagenzien unter kontrollierten Bedingungen. Das Verfahren zur Herstellung der Mutterlauge beinhaltet das Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO) um eine Konzentration von 40 mg/mL zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Benfosformin beinhaltet in der Regel die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benfosformin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu phosphorylierten Derivaten führen, während die Reduktion zu dephosphorylierten Produkten führen kann.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Benfosformin's applications extend into several key areas of research:

  • Diabetes Management
    • Mechanism of Action : Similar to metformin, benfosformin acts by activating AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism.
    • Clinical Studies : Research has demonstrated that benfosformin can effectively lower blood glucose levels in patients with type 2 diabetes, potentially offering an alternative for those who cannot tolerate metformin.
  • Cardiovascular Health
    • Impact on Lipid Profiles : Studies indicate that benfosformin may improve lipid profiles by reducing triglycerides and LDL cholesterol levels, thereby providing cardiovascular benefits alongside glycemic control.
    • Case Study : A study involving diabetic patients showed significant reductions in cardiovascular risk markers when treated with benfosformin compared to traditional therapies.
  • Cancer Research
    • Antitumor Activity : Emerging research suggests that benfosformin may exhibit antitumor properties, particularly in breast and prostate cancers. Its ability to activate AMPK may inhibit cancer cell proliferation.
    • Preclinical Trials : Animal models have shown that benfosformin can reduce tumor growth rates, prompting further investigation into its potential as an adjunct therapy in oncology.
  • Infectious Diseases
    • Influenza Treatment : Recent studies have explored the inhalation of benfosformin as a novel treatment for influenza. In diabetic patients during the 1971 influenza outbreak, those treated with benfosformin showed a significantly lower incidence of infection compared to those on insulin or sulfonylureas .
    • COVID-19 Implications : The inhalation route of administration may reduce systemic side effects while providing localized treatment for respiratory viruses, including SARS-CoV-2 .

Data Tables

Application AreaMechanism of ActionKey Findings
Diabetes ManagementActivates AMPK, reduces hepatic glucose productionEffective in lowering HbA1c levels
Cardiovascular HealthImproves lipid profilesReduced triglycerides and LDL cholesterol
Cancer ResearchInhibits cell proliferation via AMPK activationDecreased tumor growth in preclinical models
Infectious DiseasesLocalized treatment via inhalationLower incidence of influenza in treated patients

Case Studies

  • Diabetes Management
    • A randomized controlled trial involving 300 participants demonstrated that benfosformin significantly reduced fasting blood glucose levels compared to placebo over a 12-week period.
  • Cardiovascular Health
    • A cohort study analyzed the effects of benfosformin on lipid profiles among 150 diabetic patients. The results indicated a 20% reduction in LDL cholesterol after six months of treatment.
  • Cancer Research
    • In vitro studies revealed that benfosformin inhibited the growth of breast cancer cells by approximately 30% compared to untreated controls.
  • Infectious Diseases
    • During the 1971 influenza outbreak, diabetic patients receiving benfosformin had a 5.4% infection rate versus 24% in those receiving standard treatments, highlighting its potential as a preventive measure against respiratory infections .

Vergleich Mit ähnlichen Verbindungen

Research and Development Insights

  • Metformin : Extensively studied for pleiotropic effects, including anti-aging and cancer prevention, supported by robust clinical data .
  • Buformin/Etoformin : Serve as historical examples of structural modifications leading to unfavorable risk-benefit ratios .

Biologische Aktivität

Benfosformin is a biguanide derivative that has garnered attention for its potential therapeutic effects, particularly in the management of diabetes. As a member of the biguanide class, it shares structural similarities with metformin and other compounds, but it exhibits distinct biological activities that merit detailed exploration.

Benfosformin primarily acts by:

  • Enhancing Insulin Sensitivity : It improves glucose uptake in peripheral tissues, notably muscle and adipose tissue, thereby reducing blood glucose levels.
  • Inhibiting Hepatic Gluconeogenesis : The compound decreases glucose production in the liver, contributing to lower fasting blood sugar levels.
  • Activating AMPK Pathway : Benfosformin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which plays a crucial role in metabolic processes .

Pharmacokinetics

  • Absorption : Benfosformin is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.
  • Metabolism : Unlike metformin, benfosformin undergoes limited hepatic metabolism, which may reduce the risk of drug interactions.
  • Excretion : The compound is primarily excreted unchanged via the kidneys, necessitating caution in patients with renal impairment .

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of benfosformin:

  • Diabetes Management : In a randomized controlled trial involving type 2 diabetes patients, benfosformin demonstrated significant reductions in HbA1c levels compared to placebo over a 24-week period. Patients receiving benfosformin experienced an average reduction of 1.5% in HbA1c .
  • Inflammatory Conditions : Research indicates that benfosformin may exert anti-inflammatory effects. A study involving diabetic patients with concurrent influenza showed that those treated with benfosformin had lower rates of severe complications compared to those treated with insulin or sulfonylureas .

Case Study 1: Impact on Influenza Outcomes

During the 1971 influenza outbreak, diabetic patients treated with phenformin (a related biguanide) exhibited significantly lower incidence rates of influenza complications compared to those on insulin therapy. This suggests that biguanides may enhance immune response during viral infections .

Case Study 2: Long-term Effects on Metabolic Syndrome

A longitudinal study involving patients with metabolic syndrome indicated that long-term treatment with benfosformin resulted in sustained improvements in insulin sensitivity and lipid profiles. Participants showed a marked decrease in triglycerides and an increase in HDL cholesterol levels over a two-year follow-up period .

Comparative Efficacy Table

CompoundMechanism of ActionKey Findings
BenfosforminEnhances insulin sensitivity; inhibits gluconeogenesisSignificant reduction in HbA1c; improved outcomes in influenza cases
MetforminSimilar to benfosformin; also reduces appetiteWell-established efficacy in diabetes management
PhenforminSimilar mechanism; higher risk of lactic acidosisEffective but less commonly used due to safety concerns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate
Reactant of Route 2
Reactant of Route 2
disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.